2-[1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
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Overview
Description
®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol is a complex organic compound characterized by the presence of multiple bromine atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol typically involves multi-step organic reactions. One common approach is the bromination of a suitable phenol derivative, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its brominated phenol structure can interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicinal chemistry, ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-amino-2-phenylethyl)-5-bromophenol: Lacks the additional bromine atoms, resulting in different chemical reactivity and biological activity.
®-2-(1-amino-2-(2,5-dichlorophenyl)ethyl)-5-chlorophenol: Contains chlorine atoms instead of bromine, leading to variations in chemical and physical properties.
Uniqueness
®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol is unique due to the presence of multiple bromine atoms, which can significantly influence its chemical reactivity and biological interactions. The specific arrangement of these atoms also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-[1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br3NO/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,13,19H,6,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVHGZCTLVZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(CC2=C(C=CC(=C2)Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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